molecular formula C10H10N2O2S B12443744 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one

3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one

Cat. No.: B12443744
M. Wt: 222.27 g/mol
InChI Key: ARKHOGKKTJFRSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one

InChI

InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14)

InChI Key

ARKHOGKKTJFRSB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1

Origin of Product

United States

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